molecular formula C12H16ClIN2O B2513527 N-(4-Iodophenyl)piperidine-4-carboxamide;hydrochloride CAS No. 1416549-80-8

N-(4-Iodophenyl)piperidine-4-carboxamide;hydrochloride

Cat. No. B2513527
CAS RN: 1416549-80-8
M. Wt: 366.63
InChI Key: STBXCCFLSPPSTJ-UHFFFAOYSA-N
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Description

“N-(4-Iodophenyl)piperidine-4-carboxamide;hydrochloride” is a chemical compound with the CAS Number: 1416549-80-8 . It has a molecular weight of 366.63 and is typically stored at room temperature . The compound is in powder form .


Synthesis Analysis

The synthesis of piperidine-4-carboxamide derivatives involves amino-dechlorination and amino-dealkoxylation reactions . The structure of the analogues is confirmed by different techniques such as IR and 1H NMR .


Molecular Structure Analysis

The IUPAC Name of the compound is N-(4-iodophenyl)piperidine-4-carboxamide hydrochloride . The Inchi Code is 1S/C12H15IN2O.ClH/c13-10-1-3-11(4-2-10)15-12(16)9-5-7-14-8-6-9;/h1-4,9,14H,5-8H2,(H,15,16);1H .


Physical And Chemical Properties Analysis

The compound is a powder and is stored at room temperature . It has a molecular weight of 366.63 . More specific physical and chemical properties such as melting point, boiling point, and density are not provided in the available resources.

Scientific Research Applications

Novel Synthesis Processes

Researchers have developed scalable and facile processes for synthesizing novel Rho kinase inhibitors with unique structures, like N-(pyridin-4-yl)piperazine-1-carboxamide hydrochloride, which are under investigation for the treatment of central nervous system disorders. This innovative synthesis from 4-aminopyridine yields high purity products that can be easily scaled up for production (Wei et al., 2016).

Analgesic Activity and Structural Modification

Significant efforts have been made in structurally modifying compounds like N-(4-tert-butylphenyl)-4-(3-chloropyridin-2-yl) piperazine-1-carboxamide (BCTC), a TRPV1 antagonist, to improve its pharmacological and tolerability profile for the treatment of chronic pain. The structural advancements led to the discovery of compounds with improved analgesic activities and reduced side effects (Nie et al., 2020).

Anti-Angiogenic and DNA Cleavage Studies

Research has been conducted on N-(4-methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)phenyl)piperidine-4-carboxamide derivatives for their potential anti-cancer properties. These derivatives showed significant anti-angiogenic and DNA cleavage activities, highlighting their potential as anticancer agents by exerting both anti-angiogenic and cytotoxic effects (Kambappa et al., 2017).

HIV-1 Inhibition and Antiviral Activity

Compounds like 1-acetyl-N-{3-[4-(4-carbamoylbenzyl)piperidin-1-yl]propyl}-N-(3-chloro-4-methylphenyl)piperidine-4-carboxamide (TAK-220) have shown potent inhibition against CCR5-using HIV-1 clinical isolates, marking them as promising antiviral agents. These compounds exhibit high CCR5 binding affinity and potent inhibition of membrane fusion, indicating their potential in HIV-1 treatment strategies (Imamura et al., 2006).

Inhibitors of Soluble Epoxide Hydrolase

Studies on 1-(1,3,5-triazin-yl)piperidine-4-carboxamide inhibitors of soluble epoxide hydrolase from high-throughput screening have identified critical functional groups essential for potency and selectivity. These compounds have demonstrated robust effects on serum biomarkers and are considered useful for in vivo investigation in various disease models (Thalji et al., 2013).

Enantioselective Catalysis

L-Piperazine-2-carboxylic acid derived N-formamides have been employed as highly enantioselective Lewis basic catalysts for the hydrosilylation of N-aryl imines, showcasing their potential in organic synthesis and pharmaceutical chemistry due to their high yields and enantioselectivities (Wang et al., 2006).

Mechanism of Action

While the specific mechanism of action for “N-(4-Iodophenyl)piperidine-4-carboxamide;hydrochloride” is not provided, piperidine derivatives are known to inhibit dopamine reuptake . This suggests that they may have potential applications in the treatment of conditions related to dopamine regulation.

Safety and Hazards

The compound has been assigned the GHS07 pictogram and the signal word "Warning" . Hazard statements include H315, H319, and H335 . Precautionary statements include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

Future Directions

Piperidine derivatives have shown significant analgesic activities and some have antiviral activities . Advances in the field of piperidine are likely to provide better compounds capable of dealing with resistant strains . These research efforts have been rewarded by very significant improvements in antibacterial potency as well as in vivo efficacy . Therefore, the development of new analgesics has always been one of the main aims .

properties

IUPAC Name

N-(4-iodophenyl)piperidine-4-carboxamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15IN2O.ClH/c13-10-1-3-11(4-2-10)15-12(16)9-5-7-14-8-6-9;/h1-4,9,14H,5-8H2,(H,15,16);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

STBXCCFLSPPSTJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1C(=O)NC2=CC=C(C=C2)I.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16ClIN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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